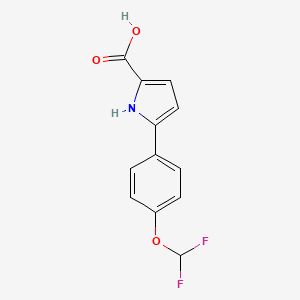

5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H9F2NO3 |

|---|---|

Molekulargewicht |

253.20 g/mol |

IUPAC-Name |

5-[4-(difluoromethoxy)phenyl]-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C12H9F2NO3/c13-12(14)18-8-3-1-7(2-4-8)9-5-6-10(15-9)11(16)17/h1-6,12,15H,(H,16,17) |

InChI-Schlüssel |

KURKEJCEHZLYGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

- Pyrrole ring formation: Pyrrole rings are commonly synthesized via condensation/cyclization reactions involving α,β-unsaturated esters or aldehydes with nitrogen nucleophiles such as hydrazines or amines.

- Introduction of the difluoromethoxyphenyl substituent: This aromatic substituent can be introduced either by cross-coupling reactions (e.g., Suzuki or Heck coupling) using appropriately substituted phenylboronic acids or halides, or by nucleophilic aromatic substitution if the phenyl ring bears suitable leaving groups.

- Carboxylic acid installation: The carboxyl group at the 2-position of the pyrrole ring can be introduced by direct carboxylation of a pyrrole intermediate or by hydrolysis of ester precursors.

Example Related Preparation: Difluoromethyl Pyrrole Carboxylic Acid Derivatives

A patent describing the preparation of difluoromethyl-substituted pyrazole carboxylic acids provides insight into similar synthetic steps that could be adapted for pyrrole derivatives. The key steps include:

- Substitution/hydrolysis reaction: An α,β-unsaturated ester is reacted with a difluoroacetyl halide at low temperature in an organic solvent, followed by alkali hydrolysis to form an α-difluoroacetyl intermediate.

- Condensation/cyclization reaction: The intermediate undergoes condensation with methylhydrazine aqueous solution, followed by cyclization under reduced pressure and temperature elevation, acidification, and recrystallization to yield the final carboxylic acid product.

Although this example is for a pyrazole derivative, the methodology of forming a heterocyclic ring bearing difluoromethyl substituents and carboxylic acid groups is conceptually transferable to pyrrole systems.

Detailed Synthetic Routes for this compound

Palladium-Catalyzed Cross-Coupling Route

One of the most effective methods to prepare this compound involves palladium-catalyzed cross-coupling reactions:

Step 1: Preparation of 5-halopyrrole-2-carboxylic acid or ester

The pyrrole core is first functionalized at the 5-position with a halogen (e.g., bromine or iodine) to serve as a coupling site. This can be achieved by selective halogenation of pyrrole-2-carboxylate derivatives using reagents such as N-bromosuccinimide or N-iodosuccinimide under controlled conditions.Step 2: Suzuki-Miyaura coupling

The 5-halopyrrole-2-carboxylic acid or ester is then coupled with 4-(difluoromethoxy)phenylboronic acid under palladium catalysis, typically using Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, in the presence of a base (e.g., K2CO3) and a suitable solvent like dioxane or toluene. This step installs the 4-(difluoromethoxy)phenyl substituent at the 5-position of the pyrrole ring.Step 3: Hydrolysis (if ester intermediate)

If the coupling is performed on an ester derivative, subsequent hydrolysis under acidic or basic conditions converts the ester to the carboxylic acid.

This route is widely used for functionalized pyrroles and allows for good regioselectivity and yields.

Alternative Synthetic Considerations

- Direct C-H activation methods: Emerging methodologies in C-H activation may allow direct arylation of pyrrole-2-carboxylic acid with difluoromethoxy-substituted arenes, although such methods require careful optimization and are less common for this specific compound.

- Stepwise aromatic substitution: The difluoromethoxy group can be introduced onto a preformed phenyl ring via nucleophilic substitution of a suitable leaving group (e.g., halide) with difluoromethanol derivatives, followed by coupling to the pyrrole ring.

Data Tables Summarizing Key Synthetic Parameters

Research Findings and Challenges

- The presence of the difluoromethoxy group enhances the electron-withdrawing character of the phenyl substituent, which can influence the reactivity of intermediates during coupling and purification steps.

- Careful control of reaction temperature and stoichiometry is critical to avoid side reactions such as over-halogenation or decomposition of sensitive pyrrole intermediates.

- Purification often involves recrystallization from aqueous alcohol mixtures to achieve high purity, as demonstrated in related difluoromethyl heterocycles.

- Chromatographic separation can be challenging due to close polarity of byproducts, so crystallization is preferred when possible.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or aldehydes.

Reduction: Reduced forms such as alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Physical Properties

The table below compares key structural features and properties of 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid with analogs:

Solubility and Stability

Biologische Aktivität

5-(4-(Difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H10F2N2O3, with a molecular weight of approximately 253.20 g/mol. Its structure features a pyrrole ring substituted with a difluoromethoxy group on the phenyl moiety, which is believed to enhance its reactivity and biological properties.

Preliminary studies suggest that this compound may interact with specific biological targets, particularly enzymes. The compound's unique structure allows it to effectively bind to enzyme active sites, potentially inhibiting their functions. This mechanism indicates its possible application in treating diseases linked to enzyme dysregulation .

Biological Activity

Research indicates several promising biological activities associated with this compound:

- Antibacterial Activity : Similar pyrrole derivatives have demonstrated significant antibacterial properties, particularly against drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. For instance, modifications in the pyrrole structure have resulted in compounds with minimal inhibitory concentrations (MIC) as low as 1 μg/mL against S. aureus and nanomolar activity against DNA gyrase .

- Antitubercular Activity : Studies have shown that certain pyrrole-2-carboxamide derivatives exhibit excellent activity against drug-resistant tuberculosis strains, suggesting that this compound could be a candidate for further exploration in this area .

Table 1: Summary of Biological Activities

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of pyrrole derivatives highlighted the importance of substituents on the pyrrole ring for enhancing biological activity. Compounds with electron-withdrawing groups showed increased potency against Mycobacterium tuberculosis, indicating that similar modifications in this compound could yield better therapeutic candidates .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid, and how do they influence its reactivity?

- Answer : The compound contains a pyrrole ring substituted with a carboxylic acid group at position 2 and a 4-(difluoromethoxy)phenyl group at position 4. The difluoromethoxy group ( OCF₂H) introduces strong electronegativity and steric effects, influencing hydrogen bonding and hydrophobic interactions. The carboxylic acid moiety enables salt formation or coordination with metal catalysts, critical for derivatization .

- Methodological Insight : Use X-ray crystallography (as in ) and NMR spectroscopy to confirm substituent positions and electronic effects. Computational tools like DFT can model steric/electronic interactions .

Q. What synthetic strategies are effective for introducing the difluoromethoxy group into pyrrole-based systems?

- Answer : The difluoromethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Prepare a halogenated pyrrole precursor (e.g., 5-bromo-1H-pyrrole-2-carboxylic acid).

- Step 2 : React with difluoromethoxide (generated from ClCF₂H and a base like KOH) under Pd-catalyzed conditions (e.g., Buchwald-Hartwig coupling) .

- Validation : Monitor reaction progress via LC-MS and confirm purity using HPLC (≥95%) as in .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Answer : Conduct accelerated stability studies:

- Method : Dissolve the compound in buffers (pH 1–13) and analyze degradation products via HPLC-DAD at 25°C, 40°C, and 60°C over 30 days.

- Key Metrics : Track carboxylic acid dissociation (pKa ~3–4) and hydrolytic cleavage of the difluoromethoxy group (susceptible in alkaline conditions) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group modulate enzyme inhibition in drug discovery?

- Answer : The difluoromethoxy group’s electron-withdrawing nature enhances binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example:

- Experimental Design : Compare IC₅₀ values of the compound against analogs (e.g., methoxy or trifluoromethyl substituents) using enzyme inhibition assays (see ).

- Data Interpretation : Lower IC₅₀ (higher potency) correlates with increased electronegativity and improved π-stacking with aromatic residues .

Q. What computational methods optimize reaction pathways for large-scale synthesis?

- Answer : Use reaction path search algorithms (e.g., GRRM or AFIR) combined with quantum chemical calculations (DFT) to identify low-energy intermediates and transition states. For example:

- Case Study : Optimize Pd-catalyzed coupling steps by simulating solvent effects (DMF vs. THF) and catalyst loading (1–5 mol%) .

- Validation : Cross-reference computed activation energies with experimental yields (e.g., reports 70–85% yields for similar couplings).

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Address variability via:

- Meta-Analysis : Compile IC₅₀ data from multiple studies (e.g., COX-2 inhibition in vs. kinase assays in ).

- Controlled Variables : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate cell permeability via logP measurements (target logP ~2–3 for optimal bioavailability) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.